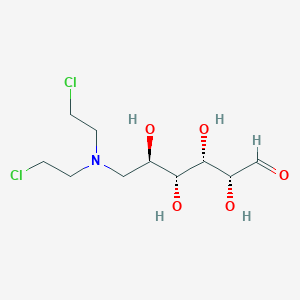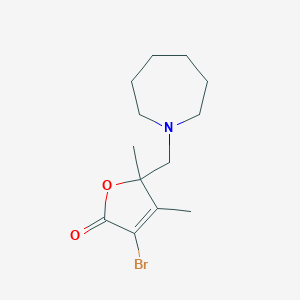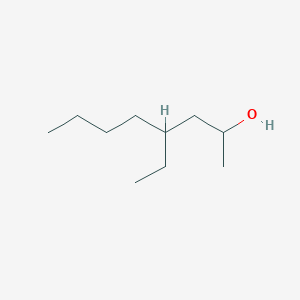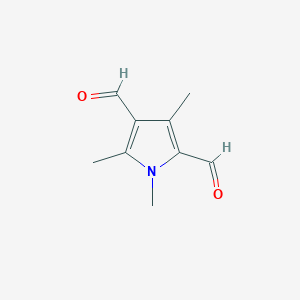
1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde (TPDC) is a chemical compound that has gained significant attention in scientific research due to its unique properties. TPDC is a heterocyclic compound that contains two aldehyde groups, making it an important intermediate in the synthesis of various organic compounds. In
Applications De Recherche Scientifique
1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde has been widely used in scientific research due to its unique properties. One of the most common applications of 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde is in the synthesis of fluorescent dyes. 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde can be used as a fluorescent probe to detect various analytes, including amino acids, proteins, and nucleic acids. 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde has also been used as a building block in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde is not well understood. However, it is believed that 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde acts as a fluorescent probe by binding to specific analytes and emitting light when excited by a light source. 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde may also interact with biological molecules, such as proteins and nucleic acids, and affect their function.
Effets Biochimiques Et Physiologiques
1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde may have antioxidant properties and may protect cells from oxidative stress. 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde has also been shown to inhibit the growth of certain cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde in lab experiments is its fluorescent properties. 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde can be used as a fluorescent probe to detect various analytes, which makes it a valuable tool in biochemical and biomedical research. However, 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde has some limitations. It is not stable in aqueous solutions and can undergo hydrolysis, which can affect its fluorescent properties. 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde also has a low quantum yield, which can limit its sensitivity in detecting analytes.
Orientations Futures
There are several future directions for research on 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde. One direction is to explore its potential as a therapeutic agent. 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde has been shown to inhibit the growth of certain cancer cells in vitro, and further research could explore its potential as an anticancer agent. Another direction is to develop new methods for synthesizing 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde that are more efficient and environmentally friendly. Finally, research could explore the use of 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde in new applications, such as in the development of biosensors for detecting analytes in environmental and clinical samples.
Méthodes De Synthèse
1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde can be synthesized using a variety of methods. One commonly used method involves the reaction of 2,4-pentanedione with ammonia in the presence of a catalyst to form 1,3,5-trimethylpyrrole. The resulting pyrrole is then oxidized with potassium permanganate to form 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde. Another method involves the reaction of 1,3,5-trimethylpyrrole with paraformaldehyde in the presence of a catalyst to form 1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde.
Propriétés
Numéro CAS |
102879-52-7 |
|---|---|
Nom du produit |
1,3,5-Trimethyl-1H-pyrrole-2,4-dicarbaldehyde |
Formule moléculaire |
C9H11NO2 |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
1,3,5-trimethylpyrrole-2,4-dicarbaldehyde |
InChI |
InChI=1S/C9H11NO2/c1-6-8(4-11)7(2)10(3)9(6)5-12/h4-5H,1-3H3 |
Clé InChI |
DHRHPJZEESEPCU-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C(=C1C=O)C)C)C=O |
SMILES canonique |
CC1=C(N(C(=C1C=O)C)C)C=O |
Synonymes |
Pyrrole-2,4-dicarboxaldehyde, 1,3,5-trimethyl- (6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



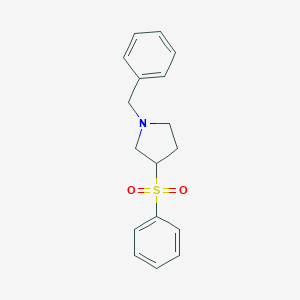
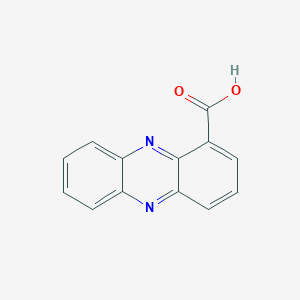
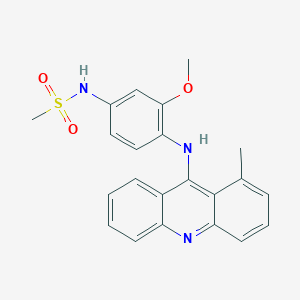
![4,7-Dimethyl-1H-benzo[d]imidazole](/img/structure/B9653.png)
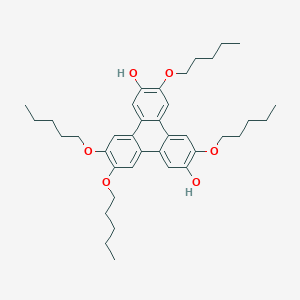
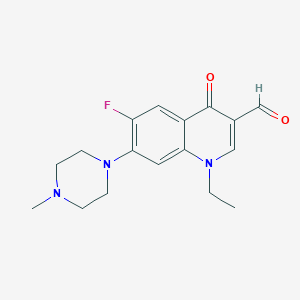
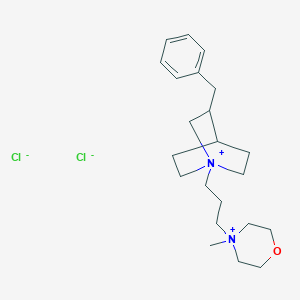
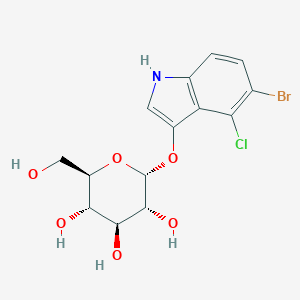
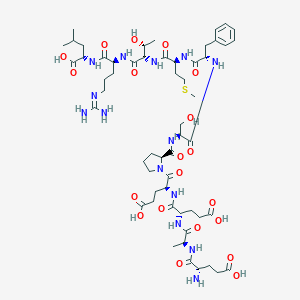
![N-Octadecyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B9661.png)
